![molecular formula C14H27N3S B4184892 N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4184892.png)
N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea
Descripción general
Descripción
N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea (CPTU) is a chemical compound that is widely used in scientific research. It is a thiourea derivative with a cyclohexyl group and a piperidinyl group attached to the nitrogen atoms. CPTU has been found to have several applications in the field of biochemistry and pharmacology, including as an inhibitor of various enzymes and as a modulator of ion channels.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea has been extensively studied for its various applications in scientific research. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This compound has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel and the N-methyl-D-aspartate (NMDA) receptor. Furthermore, this compound has been found to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea is not fully understood. However, it is believed to act by binding to the active site of enzymes and modulating their activity. This compound may also interact with ion channels by binding to specific sites on the channel protein and altering its conformation. Additionally, this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of urease, an enzyme involved in the metabolism of urea. Furthermore, this compound has been shown to modulate the activity of ion channels, which play a critical role in the transmission of nerve impulses and muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea has several advantages for lab experiments. It is a potent inhibitor of enzymes and modulator of ion channels, making it a valuable tool for studying their function. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea. One area of research is the development of more potent and selective inhibitors of enzymes and modulators of ion channels. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of this compound, with the goal of developing novel therapeutic agents. Furthermore, the mechanism of action of this compound needs to be further elucidated, which will provide insights into its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a thiourea derivative with a cyclohexyl group and a piperidinyl group attached to the nitrogen atoms. It has several applications in scientific research, including as an inhibitor of various enzymes and as a modulator of ion channels. This compound has been found to have anti-inflammatory and anti-cancer properties, and its mechanism of action is not fully understood. While this compound has several advantages for lab experiments, there are also some limitations to its use. Future research on this compound will provide valuable insights into its potential applications in various fields of research.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3S/c18-14(16-13-7-3-1-4-8-13)15-9-12-17-10-5-2-6-11-17/h13H,1-12H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSSDYWNPMYYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-isopropylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4184810.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4184815.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide](/img/structure/B4184818.png)
![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B4184827.png)
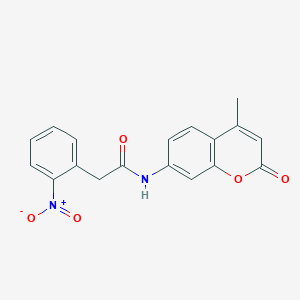
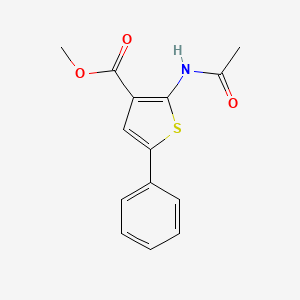
![1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4184843.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184850.png)
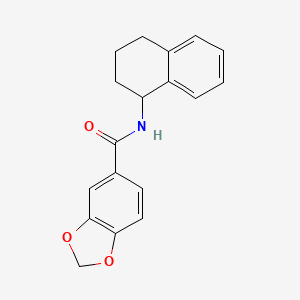
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184877.png)
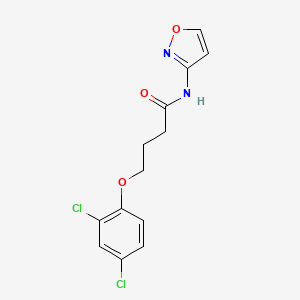
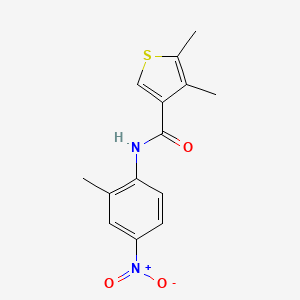
![1-(4-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4184900.png)
